PX-102 (trans-isomer)
Descripción general
Descripción
PX-102, also known as PX20606, is a trans-isomer and a Farnesoid X receptor (FXR) agonist . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of PX-102 (trans-isomer) is C29H22Cl3NO4 . The molecular weight is 554.85 . The SMILES representation is ClC1=C(C2=NOC(C3CC3)=C2COC4=CC=C([C@@H]5C[C@H]5C6=CC=C(C(O)=O)C=C6)C(Cl)=C4)C(Cl)=CC=C1 .Physical And Chemical Properties Analysis
PX-102 (trans-isomer) appears as a solid and its color ranges from light yellow to yellow . It has a molecular weight of 554.85 and a molecular formula of C29H22Cl3NO4 . It is soluble in ethanol .Aplicaciones Científicas De Investigación
Immunoelectron Microscopic Localization in Human T-Cell Leukemia Virus Type 1-Producing Cells : A study by Oda et al. (1987) in "Cancer Research" focused on the localization of pX gene products in human T-cell leukemia virus type 1-producing cells. This study used immunoelectron microscopy for detailed cellular analysis, which could be relevant for understanding the cellular interactions of PX-102 related compounds (Oda et al., 1987).
ProteomeXchange Consortium Developments : Deutsch et al. (2019) and (2022) in "Nucleic Acids Research" described the ProteomeXchange Consortium, focusing on standardizing data submission and dissemination of mass spectrometry proteomics data. This could be relevant for the analysis of PX-102 in proteomics research (Deutsch et al., 2019); (Deutsch et al., 2022).
Applications in Archaeology using PXRF : Speakman and Shackley (2013) in "Journal of Archaeological Science" discussed the use of portable XRF (PXRF) for chemical characterization. While not directly related to PX-102, the methodologies might be applicable to its analysis (Speakman & Shackley, 2013).
ProteomeXchange Consortium in Proteomics Public Data Deposition : A 2017 study by Deutsch et al. in "Nucleic Acids Research" detailed the contribution of the ProteomeXchange Consortium to the field of proteomics, which might be relevant for understanding the proteomic aspects of PX-102 (Deutsch et al., 2017).
Paranemic Crossover DNA in DNA Nanotechnology : Wang et al. (2018) in "Chemical Reviews" explored the roles of Paranemic crossover (PX) DNA in DNA nanotechnology. The study's focus on PX-DNA structures could offer insights into similar structural or functional aspects of PX-102 (Wang et al., 2018).
Propiedades
IUPAC Name |
4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PX-102 (trans-isomer) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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